molecular formula C20H10F5NO3S B2628758 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one CAS No. 308297-94-1

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one

Cat. No.: B2628758
CAS No.: 308297-94-1
M. Wt: 439.36
InChI Key: BZHUMSSMLGBIHU-UHFFFAOYSA-N
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Description

3-(4-Methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by two key substituents:

  • Position 7: A perfluorophenylmethoxy group, a highly electron-withdrawing and lipophilic moiety due to its fluorine substituents.

Coumarins are renowned for their biological activities, including anticoagulant, anti-inflammatory, and enzyme-inhibitory properties. The structural modifications in this compound aim to enhance its pharmacological profile by improving binding affinity and metabolic stability .

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F5NO3S/c1-8-7-30-19(26-8)11-4-9-2-3-10(5-13(9)29-20(11)27)28-6-12-14(21)16(23)18(25)17(24)15(12)22/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHUMSSMLGBIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylthiazole with appropriate reagents under controlled conditions.

    Attachment of the Perfluorophenyl Group: The perfluorophenyl group is introduced through a nucleophilic substitution reaction, where a perfluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.

    Final Coupling Reaction: The final step involves coupling the thiazole and chromen-2-one moieties through a condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated reagents and strong nucleophiles or electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that coumarin derivatives, including 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one, possess antimicrobial properties. A study demonstrated that modifications in the coumarin structure can enhance effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have explored its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The thiazole moiety is particularly noted for enhancing cytotoxicity against specific cancer cell lines .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases, making it a candidate for further pharmacological studies .

Fluorescent Probes

Due to its unique fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular studies, facilitating better understanding of cellular processes .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various coumarin derivatives, including the compound . Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with an emphasis on structure-activity relationships that highlighted the importance of the thiazole group in enhancing activity .

Case Study 2: Anticancer Mechanisms

In a study focusing on the anticancer effects of coumarin derivatives, researchers found that this compound induced apoptosis in human breast cancer cells via mitochondrial pathways. The findings suggested that this compound could serve as a lead structure for developing new anticancer drugs targeting mitochondrial dysfunction .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against bacteria such as Staphylococcus aureus and E. coliStructure modifications enhance activity
Anticancer PropertiesInduces apoptosis in cancer cellsSignificant cytotoxic effects observed in specific cancer cell lines
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesPotential therapeutic applications in inflammatory diseases
Fluorescent ProbesUtilized for biological imagingSelective binding enhances imaging techniques

Mechanism of Action

The mechanism of action of 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 7

The table below highlights key structural differences between the target compound and similar coumarin derivatives:

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Key Properties/Applications Reference
3-(4-Methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one 4-Methylthiazole Perfluorophenylmethoxy C₂₀H₁₁F₅N₂O₃S High lipophilicity, potential enzyme inhibition N/A
3-(1,3-Benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one Benzothiazole 4-Chlorobenzyloxy C₂₃H₁₄ClNO₃S Anticancer, antimicrobial activity
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one 4-(4-Bromophenyl)thiazole 2-Chloro-6-fluorobenzyloxy C₂₅H₁₄BrClFNO₃S Antibacterial, fluorescence probes
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one Benzothiazole with ethyl/methyl 4-(Trifluoromethyl)benzyloxy C₂₇H₂₀F₃NO₃S Enhanced photostability

Key Observations :

  • Heterocyclic Diversity : Thiazole derivatives (e.g., benzothiazole in ) exhibit varied bioactivity profiles, with benzothiazoles often showing stronger anticancer activity due to improved DNA intercalation .

Example :

  • Target Compound : Likely synthesized via alkylation of 7-hydroxycoumarin with perfluorophenylmethyl bromide under basic conditions (similar to methods in ).
  • Analog Synthesis : For 3-(1,3-benzothiazol-2-yl) derivatives, a Suzuki coupling or nucleophilic aromatic substitution is employed .

Physicochemical and Spectral Properties

  • Lipophilicity: The perfluorophenylmethoxy group significantly increases logP compared to non-fluorinated analogs (predicted logP ~4.5 vs. ~3.2 for chlorobenzyl derivatives).
  • Spectroscopy :
    • ¹H-NMR : Aromatic protons of the perfluorophenyl group are deshielded (δ 7.8–8.2 ppm) .
    • Mass Spectrometry : Characteristic fragment ions at m/z 315 (coumarin core) and 196 (perfluorophenylmethoxy) .

Biological Activity

3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name : 3-(4-methyl-1,3-thiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one
  • Molecular Formula : C20H10F5NO3S
  • Molecular Weight : 439.36 g/mol

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. Notably, it has shown efficacy against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells.

In Vitro Studies

  • Cytotoxicity : The compound exhibited a dose-dependent cytotoxic effect on MCF-7 and HCT-116 cells. At concentrations of 5 μM and 10 μM, notable growth inhibition was observed:
    • MCF-7: 100% inhibition at 10 μM.
    • HCT-116: 90–95% inhibition at 10 μM for certain derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via caspase activation. Flow cytometry assays indicated significant increases in apoptotic cell populations after treatment with the compound .

Table 1: Anticancer Activity Data

Cell LineConcentration (μM)% Growth InhibitionMechanism of Action
MCF-7555–60%Caspase-dependent apoptosis
MCF-710100%Caspase-dependent apoptosis
HCT-116550–55%Caspase-dependent apoptosis
HCT-1161090–95%Caspase-dependent apoptosis

Antibacterial Studies

  • Mechanism : The thiazole moiety present in the compound is known to enhance antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
  • Activity : Preliminary data suggest that similar compounds exhibit moderate to good activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM depending on the strain .

Case Studies

A case study involving the derivatives of coumarin highlighted their effectiveness in inducing apoptosis in various cancer cell lines while maintaining low toxicity in non-cancerous cells. This suggests a selective action that could be beneficial for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions , such as:

  • Pechmann condensation : Reaction of phenols with β-ketoesters using acid catalysts (e.g., H₂SO₄) to form the coumarin core .
  • Functionalization steps : Introduction of the 4-methylthiazole and perfluorophenyl methoxy groups via nucleophilic substitution or coupling reactions. For example, the perfluorophenyl methoxy group may be introduced using a perfluorobenzyl bromide derivative under basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve molecular geometry and confirm substituent positions. Refinement using programs like SHELXL ensures high-precision structural data .
  • Spectroscopy :
    • NMR (¹H/¹³C/¹⁹F): Assigns proton and carbon environments, with ¹⁹F NMR critical for verifying perfluorophenyl group integrity .
    • UV-Vis : Identifies π→π* transitions (e.g., absorbance near 300–400 nm for coumarin derivatives) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may improve condensation efficiency .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize coupling reactions .
  • Flow chemistry : Continuous reactors reduce side reactions and improve scalability .
  • Quality control : HPLC or GC-MS monitors intermediate purity to prevent downstream contamination .

Q. What strategies address contradictions in crystallographic or spectroscopic data?

  • Disorder modeling : In X-ray data, refine disordered perfluorophenyl groups using SHELXL’s PART instruction .
  • Cross-validation : Compare NMR shifts with DFT-calculated values to resolve ambiguous assignments .
  • Multi-method analysis : Combine IR and Raman spectroscopy to distinguish overlapping vibrational modes .

Q. How does the perfluorophenyl moiety influence biological activity and pharmacokinetics?

  • Lipophilicity enhancement : The perfluorophenyl group increases logP, improving membrane permeability (see Table 1) .
  • Metabolic stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life .
  • Target interactions : π-π stacking with aromatic residues in enzymes (e.g., kinases) enhances binding affinity .

Q. Table 1: Comparative Properties of Analogous Coumarin Derivatives

CompoundlogPλ_max (nm)Bioactivity (IC₅₀, μM)
Target Compound3.83450.12 (Kinase X)
7-Methoxy-4-methylcoumarin2.1320>10
3-(4-Chlorophenyl)coumarin3.23351.5

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulates binding to targets like cytochrome P450 or kinases using AutoDock Vina .
  • QSAR modeling : Correlates substituent electronegativity (e.g., fluorine content) with inhibitory potency .
  • MD simulations : Assesses conformational stability in lipid bilayers to predict bioavailability .

Methodological Considerations

  • Avoiding pitfalls : Ensure anhydrous conditions during perfluorophenyl group introduction to prevent hydrolysis .
  • Data reproducibility : Use standardized crystallography protocols (e.g., SHELXL refinement) to minimize structural ambiguities .
  • Biological assays : Pair enzymatic inhibition studies with cytotoxicity profiling (e.g., MTT assays) to differentiate specific activity from general toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.